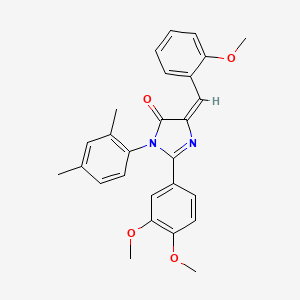

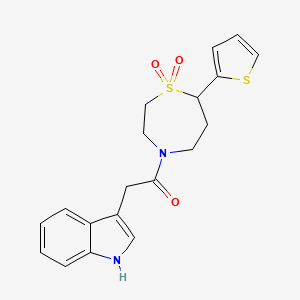

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiophene derivatives, like the compound , often involves heterocyclization of various substrates . For instance, methyl 5-aryl-3-hydroxythiophene-2-carboxylates were prepared in 29–84% yield from the one-pot reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of NaOMe refluxing in dry MeOH .Molecular Structure Analysis

Thiophene is a five-membered heterocycle that contains one sulfur atom . It forms the basis of the compound “N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide”. The structure of this compound includes a thiophene ring system, which is known to exhibit many pharmacological properties .Chemical Reactions Analysis

Thiophene derivatives are synthesized through various reactions, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions involve the condensation of different compounds to form thiophene derivatives .Applications De Recherche Scientifique

Synthesis and Characterization

Schiff base derivatives containing thiophene rings have been synthesized and characterized, demonstrating applications in spectroscopy and theoretical chemistry. These compounds, including variations with N, O donor groups, undergo detailed spectroscopic analysis and computational studies to understand their molecular structures and properties (Ermiş, 2018). Similarly, dihydroquinazolinone derivatives exhibiting changes in photophysical properties based on solvent polarity have been explored for their potential in material sciences and photophysics (Pannipara et al., 2017).

Photophysical Properties

The study of photophysical properties in compounds with thiophene units reveals insights into their luminescence and quantum yields, indicating applications in developing materials with specific optical characteristics. For instance, methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives have been investigated for their quantum yields and excited-state proton transfer, providing a basis for applications in optoelectronics and sensors (Kim et al., 2021).

Antimicrobial Activity

Compounds structurally related to the query have been assessed for their bactericidal activity against resistant strains such as MRSA, showing potential in developing new antimicrobial agents (Zadrazilova et al., 2015). This highlights the broader applicability of thiophene-containing benzamides in addressing challenges in infectious diseases.

HDAC Inhibition for Cancer Therapy

N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, including those with thiophene substitutions, have been designed and synthesized as histone deacetylase (HDAC) inhibitors. These compounds, particularly with thiophene substitutions, show promising antiproliferative activity against cancer cell lines, suggesting their utility in cancer therapy (Jiao et al., 2009).

Orientations Futures

Thiophene-based compounds have attracted significant interest due to their wide range of applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties, like “N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide”, remain an active area of research . Future work could focus on exploring the biological activity of this compound and its potential applications in various fields.

Propriétés

IUPAC Name |

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S2/c1-13(2)24-15-7-5-14(6-8-15)20(23)21-12-16-9-10-18(26-16)19(22)17-4-3-11-25-17/h3-11,13,19,22H,12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLVKARNYQCWMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B2811692.png)

![3-(4-chlorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2811693.png)

![3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B2811697.png)

![8-(3,4-Dimethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2811704.png)

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B2811705.png)

![2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2811708.png)